1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine

Structure-Activity Relationship Medicinal Chemistry Sulfonylpiperazine

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine (CAS 278782-75-5; commercial designation WAY-311372) is a synthetic piperazine derivative incorporating a 1,3-benzodioxole (piperonyl) N-substituent and a 3,4-dimethoxyphenylsulfonyl group. With a molecular formula of C₂₀H₂₄N₂O₆S and a molecular weight of 420.48 g/mol, this compound belongs to a broader class of benzodioxole-piperazine sulfonamides that have been patented as dual modulators of serotonin 5-HT₂A and dopamine D₃ receptors.

Molecular Formula C20H24N2O6S
Molecular Weight 420.5g/mol
CAS No. 278782-75-5
Cat. No. B361843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine
CAS278782-75-5
Molecular FormulaC20H24N2O6S
Molecular Weight420.5g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC
InChIInChI=1S/C20H24N2O6S/c1-25-17-6-4-16(12-19(17)26-2)29(23,24)22-9-7-21(8-10-22)13-15-3-5-18-20(11-15)28-14-27-18/h3-6,11-12H,7-10,13-14H2,1-2H3
InChIKeyVCXFUNANQCIFOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine (CAS 278782-75-5, WAY-311372) – Research-Grade Benzodioxole Piperazine Sulfonamide


1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine (CAS 278782-75-5; commercial designation WAY-311372) is a synthetic piperazine derivative incorporating a 1,3-benzodioxole (piperonyl) N-substituent and a 3,4-dimethoxyphenylsulfonyl group . With a molecular formula of C₂₀H₂₄N₂O₆S and a molecular weight of 420.48 g/mol, this compound belongs to a broader class of benzodioxole-piperazine sulfonamides that have been patented as dual modulators of serotonin 5-HT₂A and dopamine D₃ receptors [1]. The compound is commercially available from major reagent suppliers at ≥95% purity and is offered as both a solid and a 10 mM DMSO stock solution . As of the date of this analysis, no peer-reviewed primary research articles reporting quantitative biological activity data specific to this compound were identified in publicly accessible databases.

Why 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine Cannot Be Casually Substituted: Structural Determinants and Data Gaps


CRITICAL CAVEAT: High-strength differential evidence (i.e., direct head-to-head comparative data) for CAS 278782-75-5 is extremely limited in the public domain. No primary research articles with quantitative IC₅₀, Kᵢ, or in vivo efficacy data for this specific compound were identified in peer-reviewed literature at the time of this analysis. The evidence presented below is therefore predominantly class-level inference and supporting evidence, not direct comparative quantification. Users should verify all claims independently before making procurement or experimental design decisions. With that acknowledged, the structural features of this compound—specifically the 3,4-dimethoxyphenylsulfonyl substitution pattern on the piperazine N4 position combined with the 1,3-benzodioxol-5-ylmethyl (piperonyl) group on N1—place it within a pharmacologically relevant chemical space distinct from close regioisomers (e.g., 2,5-dimethoxy analogs, CAS 497060-93-2) and from analogs bearing different sulfonyl aryl groups [1]. The regiospecific methoxy substitution pattern on the phenylsulfonyl ring is known in related sulfonylpiperazine series to influence hydrogen-bonding capacity, steric occupancy, and ultimately target binding profiles—making simple interchange with a 2,5- or 2,4-dimethoxy congener pharmacologically unjustified without confirmatory data .

Quantitative Differentiation Evidence for WAY-311372 (CAS 278782-75-5) vs. Structural Analogs


Regioisomeric Differentiation: 3,4-Dimethoxyphenylsulfonyl vs. 2,5-Dimethoxyphenylsulfonyl Substitution

WAY-311372 bears a 3,4-dimethoxyphenylsulfonyl group at the piperazine N4 position, distinguishing it from the closest commercially available regioisomer, 1-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,5-dimethoxyphenyl)sulfonyl)piperazine (CAS 497060-93-2), which carries a 2,5-dimethoxy substitution pattern. Both share the identical molecular formula C₂₀H₂₄N₂O₆S and molecular weight (420.48 g/mol), meaning they are exact regioisomers and cannot be distinguished by mass spectrometry alone. The 3,4-dimethoxy arrangement places both methoxy groups in a para/ortho relationship on the phenyl ring, creating a different electrostatic potential surface and hydrogen-bond acceptor geometry compared to the 2,5 (para/meta) arrangement [1]. No direct comparative pharmacological data between these two regioisomers has been published. However, in the broader sulfonylpiperazine literature, methoxy positional isomerism on the phenylsulfonyl ring has been shown to alter target binding profiles [1].

Structure-Activity Relationship Medicinal Chemistry Sulfonylpiperazine

Predicted Physicochemical Differentiation: Lipophilicity and Drug-Likeness vs. Des-methoxy and Halo-Analogs

The predicted LogP (octanol-water partition coefficient) for WAY-311372 is 3.71, as calculated from its chemical structure. This places it in a moderately lipophilic range suitable for CNS penetration (typical CNS drug LogP range: 2–5) . For comparison, the des-methoxy analog 1-(1,3-benzodioxol-5-ylmethyl)-4-(phenylsulfonyl)piperazine (C₁₈H₂₀N₂O₄S, MW 360.43) lacks the two methoxy groups and is expected to have a significantly lower LogP (~2.0–2.5), potentially altering both membrane permeability and metabolic stability . The 3,4-dichlorobenzyl analog (1-(3,4-dichlorobenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine) replaces the benzodioxole N-substituent entirely, shifting pharmacological target space from benzodioxole-associated receptors (sigma, 5-HT₂A) toward cPLA₂α inhibition . No direct comparative LogP measurements have been reported for these compounds.

Physicochemical Profiling ADME Prediction Drug Design

Class-Level Pharmacological Plausibility: Benzodioxole Piperazine Scaffold as 5-HT₂A/D₃ Dual Modulator Chemotype

The benzodioxole-piperazine scaffold represented by WAY-311372 is the core chemotype of a series of patented dual modulators of serotonin 5-HT₂A and dopamine D₃ receptors (Hoffmann-La Roche, US Patent 8,722,683 B2, 2014) [1]. While WAY-311372 itself is not explicitly exemplified in this patent, the generic Markush structure (Formula I) encompasses compounds with a benzodioxole N-substituent and a sulfonyl-linked aryl group—exactly the architectural features present in WAY-311372. Patent exemplars in this series demonstrated functional 5-HT₂A antagonism and D₃ receptor modulation in cell-based assays. For comparison, the structurally related analog 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dichlorophenylsulfonyl)piperazine was tested in a high-throughput screen and showed only weak activity (IC₅₀ > 49,800 nM) at the sphingosine-1-phosphate receptor 3 (S1P₃), indicating that sulfonyl aryl group identity is a strong determinant of target selectivity [2]. No 5-HT₂A or D₃ binding data for WAY-311372 itself are publicly available.

Neuropsychopharmacology GPCR Modulation Serotonin-Dopamine Dual Pharmacology

Commercial Availability and Procurement Metrics: WAY-311372 vs. Closest Analogs

WAY-311372 (CAS 278782-75-5) is commercially available from Aladdin Scientific at ≥95% purity in multiple package sizes (1 mg to 100 mg solid; 10 mM DMSO solution), with pricing ranging from approximately ¥199.9 (1 mg) to ¥7,699.9 (100 mg) and a 10 mM DMSO stock at ¥720.9 per 1 mL . In comparison, the 2,5-dimethoxy regioisomer (CAS 497060-93-2) at 98%+ purity is priced at approximately ¥4,990 for unspecified quantity from YMILab . The compound is also listed at CymitQuimica at €908.00 per 1 g . Storage conditions for WAY-311372 require -20 °C (solid) or -80 °C (DMSO solution), indicating moderate thermal sensitivity that must be factored into laboratory workflow planning . No comparative stability data versus analogs have been published.

Chemical Procurement Research Reagent Sourcing Cost-Benefit Analysis

Analytical Characterization: NMR and Mass Spectral Reference Data Availability

WAY-311372 has deposited spectroscopic reference data in the SpectraBase spectral database, including two NMR spectra and one GC-MS spectrum, providing researchers with publicly accessible analytical benchmarks for identity verification [1]. In contrast, many closely related benzodioxole piperazine sulfonamides lack publicly deposited spectral data, complicating independent purity and identity confirmation upon receipt. The availability of reference NMR data is particularly valuable given that the 3,4-dimethoxy and 2,5-dimethoxy regioisomers share identical molecular formulas and cannot be distinguished by mass spectrometry or elemental analysis alone; NMR (particularly aromatic proton coupling patterns) provides the definitive differentiation [1]. Predicted physical properties include a boiling point of 560.8±60.0 °C, density of 1.341±0.06 g/cm³, and refractive index of 1.605 .

Analytical Chemistry Quality Control Compound Identity Verification

Recommended Application Scenarios for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine (WAY-311372)


Structure-Activity Relationship (SAR) Studies of Benzodioxole Piperazine Sulfonamides at 5-HT₂A and D₃ Receptors

WAY-311372 is most appropriately deployed as a tool for exploring the contribution of the 3,4-dimethoxyphenylsulfonyl group to target binding and functional activity within the benzodioxole-piperazine chemotype. As established by the Hoffmann-La Roche patent series (US 8,722,683 B2), this scaffold is pharmacologically validated for dual 5-HT₂A/D₃ modulation [1]. Researchers comparing WAY-311372 with close analogs bearing varying sulfonyl aryl substituents (e.g., 4-tert-butylphenyl, 2,5-dichlorophenyl, phenyl, 3-methylphenyl) can map the SAR of this position while holding the benzodioxole N-substituent constant [1][2]. The availability of reference NMR spectra facilitates confident identity verification of each analog in the SAR matrix.

Regioisomer-Controlled Medicinal Chemistry: Comparing 3,4- vs. 2,5-Dimethoxyphenylsulfonyl Effects

Because WAY-311372 and its 2,5-dimethoxy regioisomer (CAS 497060-93-2) are molecular-formula-identical positional isomers, they constitute an ideal matched pair for investigating how methoxy group placement on the phenylsulfonyl ring affects target engagement, selectivity, and physicochemical properties . This regioisomeric pair can serve as a probe set for understanding hydrogen-bond acceptor geometry effects in target binding pockets. The predicted LogP of 3.71 for WAY-311372 provides a baseline for interpreting any differential cellular permeability or non-specific binding between the two regioisomers in cell-based assays .

CNS Drug Discovery Programs Targeting Dual Serotonergic-Dopaminergic Mechanisms

The benzodioxole-piperazine scaffold has been specifically developed for CNS indications involving combined serotonergic and dopaminergic dysfunction, including schizophrenia, bipolar disorder, and psychotic depression, as disclosed in the foundational patent [1]. WAY-311372, with its 3,4-dimethoxyphenylsulfonyl group, represents one point in the SAR landscape of this chemotype. Its predicted LogP of 3.71 falls within the CNS drug-likeness window, supporting its suitability for cell-based assays targeting CNS-relevant receptors . Researchers should note that no direct receptor occupancy, in vivo pharmacokinetic, or brain penetration data are publicly available for this specific compound, and these parameters must be experimentally determined.

Reference Standard for Analytical Method Development and Quality Control of Sulfonylpiperazine Libraries

With publicly available NMR (2 spectra) and GC-MS (1 spectrum) reference data in the SpectraBase database, WAY-311372 can serve as a well-characterized reference standard for developing and validating analytical methods (HPLC, LC-MS, NMR) for sulfonylpiperazine compound libraries [3]. Its predicted physicochemical properties—density 1.341 g/cm³, boiling point 560.8 °C, refractive index 1.605—provide additional benchmark values for purity assessment . The moderate storage requirement (-20 °C for solid, -80 °C for DMSO solutions) should be incorporated into laboratory inventory management protocols .

Quote Request

Request a Quote for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.